molecular formula C13H18ClNO2 B6646214 2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide

2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide

Cat. No. B6646214
M. Wt: 255.74 g/mol
InChI Key: ARBPOQGODARXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as loperamide, which is a widely used antidiarrheal medication. Loperamide is known for its ability to reduce gastrointestinal motility and increase water absorption, thereby reducing the frequency and severity of diarrhea. In

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide is primarily through its binding to the mu-opioid receptors in the gut. This binding reduces gastrointestinal motility and increases water absorption, which leads to a reduction in the frequency and severity of diarrhea. Loperamide also has a weak affinity for the delta and kappa opioid receptors, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide are primarily related to its binding to the mu-opioid receptors in the gut. This binding reduces gastrointestinal motility and increases water absorption, which leads to a reduction in the frequency and severity of diarrhea. Loperamide also has a weak affinity for the delta and kappa opioid receptors, which may contribute to its analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide in lab experiments is its well-established mechanism of action. The binding of loperamide to the mu-opioid receptors in the gut is a well-understood process, which makes it a useful tool for studying opioid receptors and their functions. Loperamide is also readily available and relatively inexpensive, which makes it a practical choice for lab experiments.
One of the limitations of using loperamide in lab experiments is its specificity for the mu-opioid receptors in the gut. While this specificity is useful for studying opioid receptors in the gut, it may not be useful for studying other types of opioid receptors or other physiological processes. Additionally, loperamide has a relatively low affinity for the mu-opioid receptors, which means that high concentrations may be required to achieve significant effects.

Future Directions

There are several future directions for research on 2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide. One area of interest is its potential as an analgesic and anti-inflammatory agent. Further studies are needed to determine the efficacy and safety of loperamide for these applications, as well as the optimal dosing and administration methods.
Another area of interest is the development of new compounds that target the mu-opioid receptors in the gut. While loperamide is effective as an antidiarrheal medication, it has limitations and potential side effects. Developing new compounds that are more specific and effective could lead to better treatment options for diarrhea and other gastrointestinal disorders.
Finally, there is also interest in studying the effects of loperamide on the microbiome. The gut microbiome plays an important role in overall health and disease, and changes in the microbiome have been linked to gastrointestinal disorders. Further studies are needed to determine the effects of loperamide on the microbiome and how these effects may contribute to its therapeutic properties.
Conclusion
2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide, or loperamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its well-established mechanism of action and availability make it a useful tool for studying opioid receptors and their functions. Further research is needed to determine its efficacy and safety for other applications, as well as the development of new compounds that target the mu-opioid receptors in the gut.

Synthesis Methods

The synthesis method for 2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide involves several steps. The starting material for the synthesis is 4-methoxyphenylacetonitrile, which is reacted with isopropylmagnesium chloride in the presence of copper(I) iodide to form 2-(3-methoxyphenyl)-2-methylpropanenitrile. This intermediate is then reduced with lithium aluminum hydride to form 2-(3-methoxyphenyl)-2-methylpropanamine. The final step involves acetylation of the amine group with acetic anhydride to form 2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide.

Scientific Research Applications

2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide has been extensively studied for its potential therapeutic applications. One of the most well-known applications is its use as an antidiarrheal medication. Loperamide has been shown to be effective in reducing the frequency and severity of diarrhea in both acute and chronic cases. It works by binding to the mu-opioid receptors in the gut, which reduces gastrointestinal motility and increases water absorption.
In addition to its antidiarrheal properties, loperamide has also been studied for its potential as an analgesic and anti-inflammatory agent. It has been shown to have a similar mechanism of action to other opioids, such as morphine, but with a much lower risk of addiction and respiratory depression. Loperamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory bowel disease.

properties

IUPAC Name

2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-13(2,9-15-12(16)8-14)10-5-4-6-11(7-10)17-3/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBPOQGODARXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCl)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.